Piperaquine D6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Here are some of the scientific research applications of Piperaquine D6:

Pharmacokinetic Studies

Piperaquine D6 is a valuable tool in pharmacokinetic studies. These studies track the movement of a drug through the body, including its absorption, distribution, metabolism, and excretion. Using a labelled version of the drug allows researchers to distinguish it from any naturally occurring substances in the body that might have a similar chemical structure. This allows for more accurate measurement of the drug's concentration in blood and tissues. Source: Determination of piperaquine concentration in human plasma and the correlation of capillary versus venous plasma concentrations, Mabiki et al., ResearchGate:

Drug Development

Understanding the pharmacokinetics of a drug is essential for its development. Piperaquine D6 can be used to assess the absorption, distribution, metabolism, and excretion of new antimalarial drugs or new formulations of existing drugs. This information is critical for determining appropriate dosing regimens and identifying potential drug interactions.

Analytical Method Development

The development of accurate and reliable methods for detecting and quantifying drugs in biological samples is crucial for scientific research. Piperaquine D6 can be used as an internal standard in the development and validation of analytical methods for piperaquine. An internal standard is a compound that is added to a sample in a known amount to help control for variations in the analytical process.

Piperaquine D6 is a deuterated derivative of piperaquine, a bisquinoline compound primarily used as an antimalarial agent. It is characterized by the substitution of hydrogen atoms with deuterium, which enhances its pharmacokinetic properties and stability. The compound is structurally similar to piperaquine, featuring a 4-amino-7-chloroquinoline moiety linked to a piperazine group. This modification can potentially improve the drug's efficacy and reduce its metabolic degradation in the body, making it a subject of interest in malaria treatment research.

- Nucleophilic Substitution: The chlorine atom at the 7-position can be substituted by nucleophiles, affecting the biological activity.

- Hydrolysis: In aqueous environments, piperaquine D6 may hydrolyze, leading to the formation of metabolites that can influence its pharmacological profile.

- Oxidation: The compound can be oxidized under certain conditions, resulting in various degradation products. Studies have shown that piperaquine D6 remains stable under acidic and photolytic conditions but degrades significantly under oxidative stress .

Piperaquine D6 exhibits potent antimalarial activity against Plasmodium falciparum, including both chloroquine-sensitive and chloroquine-resistant strains. Its mechanism of action involves the accumulation within the parasite's food vacuole, where it interferes with the polymerization of heme into hemozoin, thereby disrupting the parasite's ability to detoxify heme . Studies indicate that while the removal of chlorine from similar compounds diminishes their activity, piperaquine D6 retains significant potency due to its structural characteristics .

The synthesis of piperaquine D6 involves several key steps:

- Formation of 7-Chloro-4-(1-piperazinyl)-quinoline: This initial step typically uses 4,7-dichloroquinoline and piperazine in a solvent such as 2-propanol or aqueous hydrochloric acid.

- Deuteration: The introduction of deuterium is achieved through specific reagents that replace hydrogen atoms with deuterium during synthesis.

- Formation of Tetraphosphate Salt: The final product can be converted into its tetraphosphate salt for improved solubility and stability in biological systems .

Piperaquine D6 is primarily applied in malaria treatment protocols, especially in combination therapies with other antimalarials like artemisinin derivatives. Its enhanced stability and pharmacokinetic profile make it a candidate for improving treatment outcomes in malaria endemic regions. Additionally, research continues into its potential applications in treating other parasitic infections due to its unique mechanism of action.

Interaction studies involving piperaquine D6 focus on its pharmacokinetics and interactions with other drugs. The compound has been shown to have minimal interactions with common antimalarial agents, maintaining efficacy when used in combination therapies. Furthermore, studies using stable isotope-labeled internal standards have facilitated accurate quantification of piperaquine D6 levels in biological samples, aiding in understanding its metabolism and excretion pathways .

Piperaquine D6 shares structural similarities with several other compounds used in antimalarial therapy. Key comparisons include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Piperaquine | Bisquinoline structure with piperazine | Original compound; serves as a baseline |

| Artemisinin | Sesquiterpene lactone structure | Derived from wormwood; different mechanism |

| Chloroquine | 4-aminoquinoline structure | Historical standard for malaria treatment |

| Mefloquine | Quinoline derivative with a piperidine group | Effective against resistant strains |

Piperaquine D6's uniqueness lies in its deuterated form, which enhances metabolic stability compared to non-deuterated analogs like piperaquine and chloroquine. This modification potentially leads to improved therapeutic outcomes by prolonging drug action within the body.

Molecular Formula and Structural Characterization

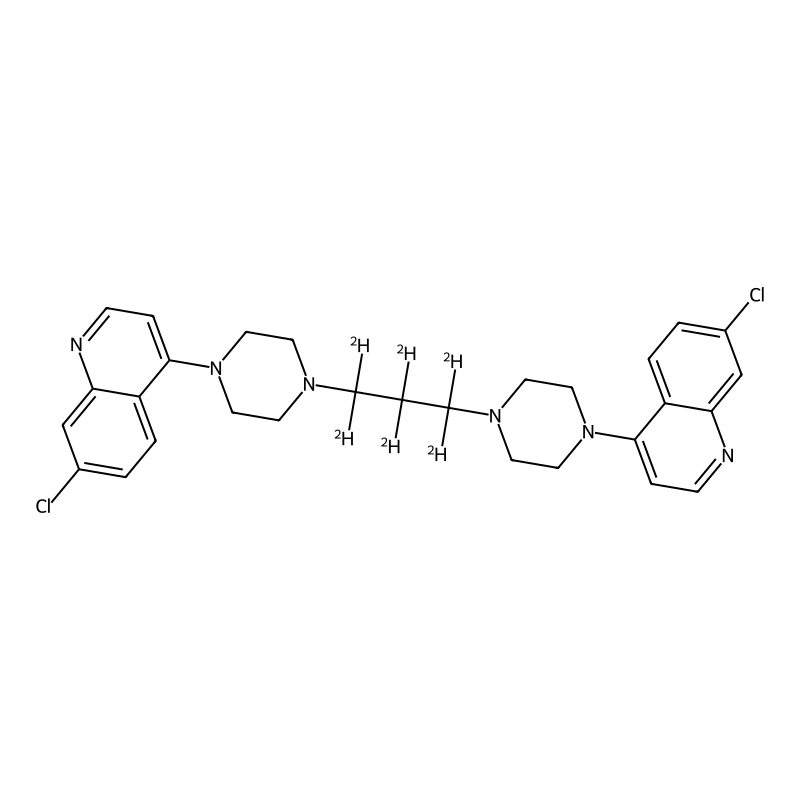

Piperaquine D6 is a deuterium-labeled isotopologue of piperaquine, characterized by the molecular formula C₂₉H₂₆D₆Cl₂N₆ [1] [4] [7]. The compound represents a strategically deuterated version of the parent molecule where six hydrogen atoms have been replaced with deuterium isotopes at specific positions within the propyl linker chain [1] [4]. The structural architecture consists of two 7-chloroquinoline moieties connected through a central 1,3-propanediyl bridge, with each quinoline unit linked via piperazine rings [2] [3].

The deuterium incorporation occurs specifically at the central propane chain connecting the two piperazine rings, resulting in a hexadeuterated derivative [4] [7]. This selective deuteration pattern maintains the fundamental structural integrity and pharmacological properties of the parent compound while providing distinct analytical advantages for mass spectrometric applications [1] [4]. The molecular weight of Piperaquine D6 is 541.55 grams per mole, representing an increase of 6.04 mass units compared to the non-deuterated analogue [1] [5].

The exact mass of Piperaquine D6 has been determined to be 540.23 daltons, providing precise mass spectrometric identification capabilities [1]. The compound commonly exists as the tetraphosphate salt form, designated as Piperaquine D6 Tetraphosphate, with the molecular formula C₂₉H₂₆D₆Cl₂N₆- 4H₃PO₄ and a corresponding molecular weight of 933.53 grams per mole [4] [5] [6].

IUPAC Nomenclature and Alternative Designations

The systematic IUPAC nomenclature for Piperaquine D6 is 7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]quinoline [4] [7] [8]. This comprehensive designation explicitly indicates the deuterium positions within the molecular structure, emphasizing the hexadeuterated nature of the central propyl linker [4] [8].

Alternative chemical names include 4,4'-((Propane-1,3-diyl-d6)bis(piperazine-4,1-diyl))bis(7-chloroquinoline) [7] and 4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 [4] [9]. The tetraphosphate salt form is designated as 4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate [4] [9].

The compound is assigned the Chemical Abstracts Service registry number 1261394-71-1 for the tetraphosphate salt form [4] [5] [6]. The free base form of Piperaquine D6 does not have a specific CAS registration number assigned, reflecting its primary utilization as an analytical standard rather than a standalone pharmaceutical entity [1] [7].

Commercial designations include various product codes from analytical standards suppliers, with the compound frequently referenced as Piperaquine-d6 in scientific literature and commercial catalogs [1] [3] [5]. The deuterated nature is consistently indicated through the "d6" suffix, denoting the six deuterium substitutions within the molecular framework [1] [4] [7].

Physical and Chemical Properties

The physical and chemical properties of Piperaquine D6 have been characterized through various analytical methodologies, revealing characteristics that closely parallel those of the non-deuterated parent compound [1] [20]. The compound exhibits a molecular weight of 541.55 grams per mole for the free base form, with the tetraphosphate salt demonstrating a molecular weight of 933.53 grams per mole [1] [4] [5].

Table 1: Physical and Chemical Properties Comparison

| Property | Piperaquine D6 | Non-deuterated Piperaquine (Reference) |

|---|---|---|

| Molecular Formula | C₂₉H₂₆D₆Cl₂N₆ | C₂₉H₃₂Cl₂N₆ |

| Molecular Weight (g/mol) | 541.55 | 535.51 |

| Molecular Weight - Tetraphosphate Salt (g/mol) | 933.53 | 927.47 |

| Exact Mass | 540.23 | 534.21 |

| CAS Number (Free Base) | Not assigned | 4085-31-8 |

| CAS Number (Tetraphosphate Salt) | 1261394-71-1 | 85547-56-4 |

| Density (g/cm³) | Not reported | 1.3 ± 0.1 |

| Melting Point (°C) | Not reported | 198-200 |

| Boiling Point (°C) | Not reported | 721.1 ± 60.0 |

| Flash Point (°C) | Not reported | 389.9 ± 32.9 |

| Solubility (Water) | Not reported | 2 mg/mL (3.15 mM) |

| LogP | Not reported | 5.15 |

| Isotopic Enrichment (%) | >95 | N/A |

| Purity (%) | >95 (HPLC) | >99.5 |

The isotopic enrichment of Piperaquine D6 is maintained at greater than 95 percent, ensuring reliable analytical performance in mass spectrometric applications [1] [5]. The compound purity, as determined by high-performance liquid chromatography, consistently exceeds 95 percent, meeting stringent analytical standards requirements [1] [5] [6].

Storage recommendations for Piperaquine D6 include refrigeration at temperatures of -20°C to maintain long-term stability [1]. The compound demonstrates shipping stability at ambient temperatures, facilitating transportation without specialized cooling requirements [1] [7]. The tetraphosphate salt form exhibits enhanced stability characteristics compared to the free base, making it the preferred form for commercial analytical standards [4] [5] [6].

Spectroscopic Characteristics

The spectroscopic properties of Piperaquine D6 have been extensively characterized using multiple analytical techniques, providing comprehensive fingerprint data for identification and quantification purposes [25] [26]. Fourier transform infrared spectroscopy reveals characteristic absorption bands that correspond to the functional groups present within the molecular structure [25] [27].

Table 2: Spectroscopic Characteristics

| Technique | Wavenumber/Wavelength | Notes |

|---|---|---|

| FTIR - N-H Stretching | 3433 cm⁻¹ | Characteristic N-H stretch from piperazine rings |

| FTIR - C-C Ring Stretching | 1400-1650 cm⁻¹ | Quinoline ring system vibrations |

| FTIR - Aromatic C=C Bending | 1500-1700 cm⁻¹ | Aromatic quinoline characteristics |

| FTIR - C-H Stretching | 2900-3300 cm⁻¹ | Aliphatic and aromatic C-H bonds |

| Raman - CH₂ Bending | 1449 cm⁻¹ | Methylene group vibrations |

| Raman - Aromatic Ring Vibration | 1594 cm⁻¹ | Quinoline ring chain vibration |

| Raman - C-O-C Stretching | 1060-1150 cm⁻¹ | Ether linkage vibrations |

| UV-Visible - λmax | Not specifically reported | Strong UV absorption expected |

The infrared spectrum of Piperaquine D6 exhibits a medium intensity band at 3433 cm⁻¹ attributable to N-H stretching frequencies from the piperazine moieties [25] [27]. Aromatic C=C bending vibrations appear in the region between 1500-1700 cm⁻¹, consistent with the quinoline ring systems present in the molecular structure [25]. The C-C ring stretching vibrations occur between 1400-1650 cm⁻¹, providing characteristic fingerprint regions for structural identification [25].

Raman spectroscopic analysis reveals strong peaks at 1382 cm⁻¹ and 1594 cm⁻¹ corresponding to CH₂ bending or twisting and aromatic ring chain vibration, respectively [25]. The methylene group vibrations at 1449 cm⁻¹ provide additional structural confirmation [25]. C-O-C stretching vibrations between 1060-1150 cm⁻¹ contribute to the overall spectroscopic fingerprint [25].

Mass spectrometric fragmentation patterns demonstrate characteristic ion transitions for Piperaquine D6 [12] [24] [26]. The primary multiple reaction monitoring transition occurs at m/z 541 → 294, representing the molecular ion and a characteristic fragment ion [12] [18] [19]. This fragmentation pattern differs from the non-deuterated analogue by exactly 6 mass units, reflecting the deuterium incorporation [12] [24].

Table 3: Mass Spectrometry Fragmentation Patterns

| Ion Transition | Compound Type | Retention Time (min) | Application |

|---|---|---|---|

| m/z 541 → 294 (Piperaquine D6) | Deuterated Internal Standard | 0.61 | LC-MS/MS Internal Standard |

| m/z 535 → 288 (Piperaquine) | Non-deuterated Analyte | 0.62 | LC-MS/MS Quantification |

| m/z 557 → 294 (Piperaquine D6 N-Oxide) | Deuterated N-Oxide Metabolite | Not reported | Metabolite Studies |

| m/z 551 → 288 (Piperaquine N-Oxide) | Non-deuterated N-Oxide Metabolite | Not reported | Metabolite Studies |

Comparative Analysis with Non-deuterated Piperaquine

The comparative analysis between Piperaquine D6 and its non-deuterated counterpart reveals both similarities and distinct differences that are crucial for analytical applications [1] [2] [12]. The fundamental molecular architecture remains identical, with the exception of the six strategically placed deuterium atoms within the central propyl linker chain [1] [4] [7].

The molecular weight difference of 6.04 grams per mole provides clear mass spectrometric differentiation while maintaining chromatographic co-elution properties [1] [12] [19]. Liquid chromatography-tandem mass spectrometry analysis demonstrates minimal retention time differences, with Piperaquine D6 eluting at 0.61 minutes compared to 0.62 minutes for the non-deuterated compound [12] [19]. This near-identical chromatographic behavior ensures that both compounds experience similar matrix effects during analytical procedures [12] [35].

Table 4: Comparative Analysis - Piperaquine D6 vs Non-deuterated Piperaquine

| Parameter | Piperaquine D6 vs Non-deuterated | Analytical Advantage |

|---|---|---|

| Molecular Weight Difference | +6.04 g/mol | Mass spectrometric differentiation |

| Isotopic Mass Shift | +6 mass units | Clear isotopic pattern |

| Retention Time Difference | Minimal (<0.01 min) | Co-elution with analyte |

| MS Fragmentation Shift | +6 m/z units | Distinct MS transitions |

| Chemical Stability | Similar profile | Matched degradation behavior |

| Analytical Performance | Suitable as internal standard | Compensation for matrix effects |

| Matrix Effects | Comparable behavior | Parallel ion suppression/enhancement |

| Quantification Accuracy | Within ±15% acceptance | Reliable quantification |

The spectroscopic characteristics demonstrate high similarity between the two compounds, with identical functional group absorption patterns in infrared and Raman spectroscopy [25]. The deuterium substitution does not significantly alter the electronic structure, maintaining comparable ultraviolet-visible absorption characteristics [25] [28].

Matrix effects evaluation has revealed that both Piperaquine D6 and the non-deuterated compound experience similar ion suppression or enhancement phenomena during electrospray ionization [12] [24] [35]. However, paradoxical matrix effects have been observed in some analytical systems, where ion suppression occurs for piperaquine while ion enhancement is observed for Piperaquine D6, despite their structural similarity [26]. This phenomenon has been successfully mitigated through the use of atmospheric pressure chemical ionization instead of electrospray ionization [26].

The chemical stability profiles of both compounds are remarkably similar, with identical degradation pathways and comparable stability under various storage conditions [14] [16] [18]. This parallel behavior ensures that Piperaquine D6 serves as an appropriate internal standard, compensating for any degradation or matrix-induced variations that may affect the non-deuterated analyte [14] [18].

Stability Profile and Degradation Pathways

The stability profile of Piperaquine D6 has been extensively characterized under various storage and analytical conditions, demonstrating robust stability characteristics that parallel those of the non-deuterated parent compound [14] [16] [18]. Long-term stability studies have confirmed the compound's reliability as an analytical standard across diverse environmental conditions [14] [18].

Table 5: Stability Profile Under Various Conditions

| Storage Condition | Duration | Stability | Notes |

|---|---|---|---|

| Room Temperature (20-25°C) | 5 days | Stable | No degradation observed |

| Refrigerated (4°C) | 7 months | Stable | No degradation detected |

| Frozen (-70°C to -80°C) | 21 months | Stable | Optimal storage condition |

| Freeze-Thaw Cycles (3x) | 3 cycles | Stable (within ±15%) | No significant degradation |

| Long-term (3 years, dry conditions) | 3 years | Stable (92-102% recovery) | Dark, low humidity environment |

| Autosampler (4 days) | 4 days | Stable | Processed samples stable |

| Plasma Matrix (Room Temperature) | 9 days | Stable | No degradation found |

| Organic Solution (MeCN-Water) | 6 days | Stable | 0.5% formic acid solution |

Room temperature stability testing demonstrates that Piperaquine D6 remains stable for at least 5 days when stored under ambient conditions [14] [18]. Extended refrigerated storage at 4°C maintains compound integrity for periods exceeding 7 months without detectable degradation [14] [18]. Optimal long-term storage is achieved under frozen conditions at -70°C to -80°C, where stability has been confirmed for periods extending beyond 21 months [16] [18].

Freeze-thaw cycle testing reveals excellent stability characteristics, with Piperaquine D6 maintaining quantitative integrity through three complete freeze-thaw cycles [14] [18]. The compound concentrations remain within ±15 percent of nominal values, meeting stringent analytical validation criteria [14] [18]. This stability profile is particularly important for analytical laboratories where samples may undergo multiple freeze-thaw cycles during processing and analysis [14].

Extended long-term stability studies conducted over 3-year periods demonstrate exceptional stability when samples are stored in dark environments with low humidity conditions [14]. Recovery studies indicate maintenance of 92-102 percent of the original concentration after extended storage, confirming the compound's suitability for long-term analytical standard applications [14].

The degradation pathways of Piperaquine D6 follow patterns identical to those observed for the non-deuterated parent compound [2] [10] [17]. The primary degradation mechanism involves N-dealkylation, resulting in separation of the aliphatic bridge from one of the nitrogen-containing rings [2] [10]. Subsequent oxidation of the resulting aldehyde to a carboxylic acid produces the primary metabolite M1 [2] [10].

Secondary degradation pathways include hydroxylation at specific sites within the nitrogen-containing rings, forming metabolites M3 and M4 [2] [10]. N-oxidation of the quinoline nitrogen atoms produces metabolites M2 and M5, with M2 representing single nitrogen oxidation and M5 resulting from double nitrogen oxidation [2] [10]. The deuterium substitution does not significantly alter these degradation pathways, maintaining the same metabolic profile as the parent compound [2].

Solution stability in various analytical matrices has been thoroughly evaluated [16] [18]. Piperaquine D6 demonstrates excellent stability in acetonitrile-water solutions containing 0.5 percent formic acid for periods extending 6 days at room temperature [16] [18]. Plasma matrix stability extends to 9 days under room temperature conditions, providing adequate stability for typical bioanalytical workflows [16] [18].